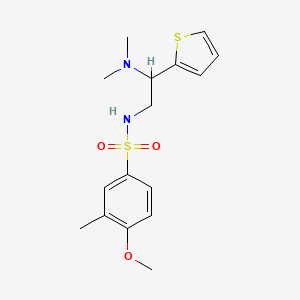
6-(azepan-1-yl)-N'-(6-chloropyridine-3-carbonyl)pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azepan-1-yl)-N'-(6-chloropyridine-3-carbonyl)pyridine-3-carbohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as AC-55649 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of AC-55649 involves its interaction with the GABA(A) receptor. It has been shown to act as a positive allosteric modulator of this receptor, which enhances its activity. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AC-55649 include its ability to enhance the activity of the GABA(A) receptor, leading to a decrease in neuronal excitability. This can result in a reduction in anxiety and other neurological symptoms. AC-55649 has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AC-55649 in lab experiments is its ability to selectively target the GABA(A) receptor, making it a useful tool for studying the role of this receptor in neurological function. However, one limitation of using AC-55649 is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on AC-55649. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Another direction is to study its effects on other neurological functions, such as sleep and memory. Additionally, further research is needed to fully understand the mechanism of action of AC-55649 and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis method for AC-55649 involves a multi-step process that includes the reaction of 6-chloropyridine-3-carboxylic acid with 1-azepanamine, followed by the reaction of the resulting product with hydrazine hydrate and 2-pyridinecarboxylic acid. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
AC-55649 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the GABA(A) receptor, which is involved in the regulation of anxiety and other neurological functions. AC-55649 has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
6-(azepan-1-yl)-N'-(6-chloropyridine-3-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c19-15-7-5-13(11-20-15)17(25)22-23-18(26)14-6-8-16(21-12-14)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSFEZPLXFCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)NNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)
![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2975558.png)



